molecular formula C15H11BrN2O4 B3921080 4-(2-bromo-4-nitrophenyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione

4-(2-bromo-4-nitrophenyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione

Cat. No. B3921080
M. Wt: 363.16 g/mol
InChI Key: HTJWAVURXJMVGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-bromo-4-nitrophenyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione, also known as Br-nitrophenyl-ATD, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of azabicyclo compounds and has a unique structure that makes it an interesting subject for research.

Mechanism of Action

The mechanism of action of 4-(2-bromo-4-nitrophenyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dioneyl-ATD involves its binding to a specific site on the GABA-A receptor. This binding alters the properties of the receptor, leading to changes in the flow of ions across the membrane. These changes can have a range of effects on neuronal activity, depending on the specific subtype of GABA-A receptor that is being studied.
Biochemical and Physiological Effects:
4-(2-bromo-4-nitrophenyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dioneyl-ATD has been shown to have a range of biochemical and physiological effects. These effects include changes in the activity of GABA-A receptors, alterations in neuronal excitability, and changes in synaptic transmission. These effects can have a range of implications for the treatment of neurological disorders, as well as for the study of basic neuroscience.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-(2-bromo-4-nitrophenyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dioneyl-ATD in lab experiments is its high selectivity for a specific site on the GABA-A receptor. This makes it a useful tool for studying the properties of this receptor in isolation. However, one of the limitations of using 4-(2-bromo-4-nitrophenyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dioneyl-ATD is that it is a relatively new compound, and its properties are still being studied. This means that there may be limitations to its use that are not yet fully understood.

Future Directions

There are several future directions for research on 4-(2-bromo-4-nitrophenyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dioneyl-ATD. One area of research is the development of new ligands that can bind selectively to different sites on the GABA-A receptor. This could lead to the development of new drugs for the treatment of neurological disorders. Another area of research is the study of the long-term effects of 4-(2-bromo-4-nitrophenyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dioneyl-ATD on neuronal activity and synaptic transmission. This could provide important insights into the mechanisms underlying neurological disorders and could lead to new approaches for their treatment. Finally, there is a need for further research into the limitations of using 4-(2-bromo-4-nitrophenyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dioneyl-ATD in lab experiments, in order to fully understand its potential applications and limitations.

Scientific Research Applications

4-(2-bromo-4-nitrophenyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dioneyl-ATD has been extensively studied for its potential applications in scientific research. One of the main areas of research has been its use as a ligand for studying the properties of GABA-A receptors. GABA-A receptors are important targets for drugs used to treat anxiety, epilepsy, and other neurological disorders. 4-(2-bromo-4-nitrophenyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dioneyl-ATD has been shown to bind selectively to a specific site on the GABA-A receptor, making it a useful tool for studying the properties of this receptor.

properties

IUPAC Name

4-(2-bromo-4-nitrophenyl)-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11BrN2O4/c16-10-6-9(18(21)22)3-4-11(10)17-14(19)12-7-1-2-8(5-7)13(12)15(17)20/h1-4,6-8,12-13H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTJWAVURXJMVGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C=CC1C3C2C(=O)N(C3=O)C4=C(C=C(C=C4)[N+](=O)[O-])Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11BrN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-(2-bromo-4-nitrophenyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione
Reactant of Route 2
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4-(2-bromo-4-nitrophenyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione
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4-(2-bromo-4-nitrophenyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione
Reactant of Route 4
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4-(2-bromo-4-nitrophenyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione
Reactant of Route 5
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4-(2-bromo-4-nitrophenyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione
Reactant of Route 6
Reactant of Route 6
4-(2-bromo-4-nitrophenyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione

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